6-(Pyrimidin-5-YL)pyridin-3-amine
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Overview
Description
6-(Pyrimidin-5-YL)pyridin-3-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject for research in drug development and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-5-YL)pyridin-3-amine typically involves the formation of the pyridine and pyrimidine rings followed by their fusion. One common method includes the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-5-YL)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(Pyrimidin-5-YL)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-5-YL)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its medicinal properties and structural similarity.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine ring and exhibits comparable pharmacological effects .
Uniqueness
6-(Pyrimidin-5-YL)pyridin-3-amine stands out due to its specific arrangement of the pyridine and pyrimidine rings, which may confer unique binding properties and biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H8N4 |
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Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H,10H2 |
InChI Key |
RCHBEQRBAQAVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CN=CN=C2 |
Origin of Product |
United States |
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